3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride
Description
3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride is a biphenyl derivative featuring a fluorine atom at position 3 of one phenyl ring and a trifluoromethyl (-CF₃) group at position 3' of the adjacent ring. The primary amine at position 4 is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
2-fluoro-4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N.ClH/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17;/h1-7H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDSEIFVBGMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Trifluoromethylated Biphenyl Intermediates
A key intermediate is the trifluoromethyl acetophenone derivative, which can be prepared via a Grignard reaction starting from halo benzotrifluoride isomers:
Step 1: Preparation of Grignard reagent
- React an isomeric mixture of halo benzotrifluoride (meta:para:ortho ≈ 96:3:1) with magnesium metal in an organic solvent (e.g., ether) catalyzed by iodine or ethylene dibromide.
- This forms a Grignard complex with the trifluoromethyl-substituted aromatic ring.
Step 2: Reaction with ketene
- The Grignard reagent is reacted with ketene in a hydrocarbon solvent (toluene, xylene, or mesitylene) in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3 with acetic acid).
- This yields an isomeric mixture of trifluoromethyl acetophenone derivatives.
Step 3: Oximation
- The trifluoromethyl acetophenone mixture is treated with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in an aliphatic alcohol solvent.
- Sodium hydroxide solution is added gradually at ambient temperature, then warmed to 40–45°C for 5–7 hours.
- The product, 3-trifluoromethyl acetophenone oxime, is isolated by extraction and purified by crystallization from saturated hydrocarbons (cyclopentane, cyclohexane).
- Yields are typically 80–85% with purity >99% after purification.
This intermediate is crucial for further transformations toward the biphenyl amine.
Formation of Fluorinated Biphenyl Amines
-
- The biphenyl scaffold is constructed via palladium-catalyzed cross-coupling reactions.
- For example, a fluorinated arylboronate (e.g., 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) can be coupled with a halogenated trifluoromethylbenzene derivative under inert atmosphere.
- Typical conditions: PdCl2(dppf)·DCM catalyst, aqueous sodium carbonate base, solvents like dimethoxyethane and n-heptane, microwave irradiation at 120°C for 20 minutes.
- Purification by extraction and flash chromatography yields the biphenyl amine intermediate.
-
- Nitro groups (if present) are reduced to amines using 10% Pd/C catalyst under hydrogen atmosphere in ethyl acetate at room temperature for ~16 hours.
- This step yields the free amine ready for salt formation.
Conversion to Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This enhances stability, crystallinity, and ease of handling.
- The hydrochloride salt form corresponds to the final compound: 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Grignard formation | Halo benzotrifluoride + Mg metal, catalyst (iodine/ethylene dibromide), ether solvent | High | Produces Grignard reagent mixture with meta-isomer predominance |
| 2 | Reaction with ketene | Grignard reagent + ketene, hydrocarbon solvent (toluene/xylene), Fe(AcAc)3 + acetic acid catalyst | High | Forms trifluoromethyl acetophenone isomers |
| 3 | Oximation | Trifluoromethyl acetophenone + hydroxylamine salt, NaOH, aliphatic alcohol, 40–45°C, 5–7 h | 80–85 | Purified by crystallization to >99% purity |
| 4 | Suzuki-Miyaura coupling | Fluorinated arylboronate + halogenated trifluoromethylbenzene, Pd catalyst, base, microwave heating | Moderate | Constructs biphenyl amine intermediate |
| 5 | Hydrogenation | Pd/C catalyst, H2, ethyl acetate, room temp, 16 h | High | Converts nitro to amine |
| 6 | Salt formation | Free amine + HCl in solvent | Quantitative | Yields stable hydrochloride salt of target compound |
Research Findings and Optimization Notes
- The regioselectivity of halogenation in the initial benzotrifluoride step strongly influences the purity and yield of the meta-substituted products, which are preferred for the target compound.
- Catalyst choice in Grignard and coupling reactions affects reaction rates and impurity profiles; Fe(AcAc)3 and Pd(dppf) complexes are effective.
- Microwave-assisted Suzuki coupling significantly reduces reaction time and improves yields.
- Purification by crystallization from cyclic saturated hydrocarbons is effective for removing impurities and achieving high purity (>99%).
- The hydrochloride salt form improves compound stability for storage and handling in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).
Substitution: Nucleophiles such as alkyl halides and amines can be used, often with the aid of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or aminated biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
One of the notable applications of this compound is in the development of anticancer agents. Its fluorinated structure enhances the pharmacokinetic properties of potential drug candidates, making them more effective against various cancer types. Research has indicated that fluorinated biphenyls can inhibit specific cancer cell lines, leading to apoptosis (programmed cell death) .
Enzyme Inhibition Studies:
The compound has been studied for its ability to inhibit certain enzymes that are critical in cancer metabolism and progression. For instance, it has been shown to affect the activity of protein kinases, which play a significant role in cell signaling pathways related to cancer .
Materials Science
Polymer Synthesis:
In materials science, this compound is utilized as a building block in the synthesis of advanced polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and electronic materials .
Nanocomposite Development:
The compound has also been used in the formulation of nanocomposites that incorporate nanoparticles for improved mechanical and thermal properties. These nanocomposites find applications in aerospace and automotive industries where lightweight materials with high strength are required .
Biochemical Research
Proteomics Applications:
This compound serves as a biochemical tool in proteomics research, particularly for studying protein interactions and functions. Its ability to modify protein structures allows researchers to investigate the roles of specific proteins in cellular processes .
Fluorescent Probes:
Due to its unique chemical structure, this compound can be employed in the development of fluorescent probes for imaging studies. These probes are essential for visualizing cellular processes in real-time, contributing to advancements in cellular biology and medical diagnostics .
Case Studies
Mechanism of Action
The mechanism by which 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and trifluoromethyl groups can enhance the compound's binding affinity and selectivity, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Core
3'-Fluorobiphenyl-4-amine Hydrochloride (CAS: Not specified)
- Structure : Lacks the trifluoromethyl group at position 3', replacing it with hydrogen.
- This variant is simpler to synthesize but may exhibit lower stability in acidic environments .
3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine
- Structure : Substitutes -CF₃ with a methoxy (-OCH₃) group.
- Impact : Methoxy is electron-donating, opposing the -CF₃’s electron-withdrawing nature. This alters electronic density across the biphenyl system, affecting π-π stacking interactions and solubility. The hydrochloride form of the target compound likely has higher aqueous solubility than this methoxy analog .
C-(3'-Fluoro-biphenyl-4-yl)-methylamine Hydrochloride (CAS: 893649-06-4)
- Structure : Features a methylamine (-CH₂NH₂) group instead of a primary amine.
- Impact : The methyl substitution creates a secondary amine, reducing nucleophilicity and hydrogen-bonding capacity. This structural change could diminish binding affinity in biological systems compared to the primary amine in the target compound .
Non-Biphenyl Analogs with Similar Substituents
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1131739-78-0)
- Structure : A single phenyl ring with -CF₃ and -F substituents, linked to an ethanamine group.
- Impact : The absence of a biphenyl system shortens the conjugated structure, reducing planarity and π-system interactions. This compound’s similarity score (0.88) to the target molecule suggests comparable electronic properties but distinct steric profiles .
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1415257-78-1)
Functional Group Modifications
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate Hydrochloride (CAS: 1373232-80-4)
Key Comparative Analysis
Structural and Electronic Effects
| Compound | Key Substituents | Electronic Profile | Solubility (HCl Salt) |
|---|---|---|---|
| Target Compound | -F, -CF₃, -NH₂·HCl | Strongly electron-withdrawing | High (polar solvents) |
| 3'-Fluorobiphenyl-4-amine HCl | -F, -NH₂·HCl | Moderate electron-withdrawing | Moderate |
| 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine | -F, -OCH₃, -NH₂ | Electron-donating (-OCH₃) | Low (free amine) |
| C-(3'-Fluoro-biphenyl-4-yl)-methylamine HCl | -F, -CH₂NH₂·HCl | Reduced nucleophilicity | High |
Biological Activity
3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride (CAS Number: 1185296-84-7) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₀ClF₄N
- IUPAC Name : this compound
- Hazard Classification : Irritant
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may function as an agonist for certain Toll-like receptors (TLRs), particularly TLR8, which plays a crucial role in the immune response by recognizing pathogens and initiating inflammatory signaling pathways .
Table 1: Summary of Biological Activities
Case Study 1: TLR8 Activation
A study highlighted the selective agonistic activity of compounds similar to this compound on TLR8. These compounds demonstrated the ability to induce significant cytokine production in human peripheral blood mononuclear cells (PBMCs), suggesting a potential role in vaccine adjuvant development .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of this compound indicated that it could inhibit the growth of certain bacterial strains. The exact mechanisms remain under investigation, but initial findings suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Variations in substituents on the biphenyl structure can significantly influence its interaction with biological targets. For example, modifications at the fluorine positions have been shown to enhance TLR8 selectivity while minimizing off-target effects .
Table 2: SAR Insights
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 3 | Fluorine Addition | Increased TLR8 Agonism |
| 4 | Trifluoromethyl Group | Enhanced Stability and Potency |
Q & A
Q. How to design SAR studies for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
